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Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology,

diagnostics, and therapeutic research. Applications such as quantitative PCR (qPCR),

fluorescence in situ hybridization (FISH), and single-molecule imaging rely on the covalent

attachment of a fluorophore to a specific oligonucleotide sequence. Alexa Fluor™ 555 (AF 555)

is a bright and photostable fluorescent dye with an excitation maximum at 555 nm and an

emission maximum at 565 nm. The N-hydroxysuccinimidyl (NHS) ester of AF 555 is an amine-

reactive derivative that efficiently and specifically labels oligonucleotides containing a primary

aliphatic amine.[1][2][3] This document provides detailed protocols for labeling amino-modified

oligonucleotides with AF 555 NHS ester, subsequent purification, and characterization of the

conjugate.

Principle of the Reaction
The labeling chemistry is based on the nucleophilic attack of a primary amine on the carbonyl

group of the NHS ester.[2] This reaction results in the formation of a stable amide bond and the

release of N-hydroxysuccinimide (NHS) as a byproduct.[2][4] The reaction is highly efficient

and specific for primary amines when carried out at an optimal pH range of 8.3-8.5.[3][4][5] At a

lower pH, the amine group is protonated and thus less nucleophilic, while at a higher pH, the

NHS ester is susceptible to hydrolysis, which reduces labeling efficiency.[3][4]
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Materials and Reagents
Reagent/Material Specifications Storage

Amino-modified

oligonucleotide

HPLC or PAGE purified, 5'- or

3'-amino modification
-20°C

AF 555 NHS ester Molecular Weight: ~1250 g/mol
-20°C, desiccated and

protected from light[1][6][7]

Anhydrous Dimethyl Sulfoxide

(DMSO)
High-quality, amine-free Room temperature, desiccated

Conjugation Buffer

0.1 M Sodium Bicarbonate or

0.1 M Sodium Borate, pH 8.3-

8.5

4°C

Quenching Buffer (optional)
1 M Tris-HCl, pH 8.0 or 1 M

Glycine
4°C

Nuclease-free water Room temperature

Ethanol, 100% and 70% Molecular biology grade Room temperature

3 M Sodium Acetate, pH 5.2 Room temperature

Desalting columns (e.g., Glen

Gel-Pak™)

As per manufacturer's

instructions
Room temperature

Experimental Protocols
Preparation of Reagents

Amino-modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in

the conjugation buffer to a final concentration of 1-5 mM. Ensure the oligonucleotide is free

from any amine-containing buffers (e.g., Tris), as these will compete with the labeling

reaction.[8][9] If necessary, perform a buffer exchange or ethanol precipitation.

AF 555 NHS Ester Solution: Immediately before use, dissolve the AF 555 NHS ester in
anhydrous DMSO to a concentration of 10 mg/mL.[10] NHS esters are moisture-sensitive

and can hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[2]

[5]
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Oligonucleotide Labeling Reaction
The following protocol is a general guideline. The optimal molar excess of the dye may need to

be determined empirically.

In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the

freshly prepared AF 555 NHS ester solution. A 5- to 20-fold molar excess of the AF 555
NHS ester over the oligonucleotide is recommended for efficient labeling.[5]

Vortex the reaction mixture gently.

Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C.

Protect the reaction from light by wrapping the tube in aluminum foil.

(Optional) To quench the reaction, add the quenching buffer to a final concentration of 100

mM. This will react with any remaining unreacted NHS ester.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes

Oligonucleotide Concentration 1-5 mM
Higher concentrations can

improve reaction kinetics.

Molar Excess of AF 555 NHS

Ester
5-20 fold

May need optimization based

on the oligonucleotide

sequence and purity.

Reaction Buffer
0.1 M Sodium Bicarbonate or

Borate

pH must be between 8.3 and

8.5 for optimal reaction.[3][5]

Reaction Time
1-4 hours at RT or overnight at

4°C

Longer incubation may be

necessary for less reactive

amines.

Temperature 20-25°C or 4°C

Purification of the Labeled Oligonucleotide
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Purification is a critical step to remove unreacted AF 555 NHS ester and the NHS byproduct,

which can interfere with downstream applications.[11]

This method is effective for concentrating the labeled oligonucleotide and removing a

significant portion of the unreacted dye.[4]

To the reaction mixture, add 1/10th volume of 3 M sodium acetate (pH 5.2).[4]

Add 3 volumes of cold 100% ethanol.[4]

Incubate at -20°C for at least 30 minutes.[4]

Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[4]

Carefully decant the supernatant which contains the unreacted dye.

Wash the pellet with cold 70% ethanol.[4]

Centrifuge again and decant the supernatant.

Air-dry the pellet briefly and resuspend in a suitable buffer (e.g., nuclease-free water or TE

buffer).

This method is suitable for removing excess small molecules like unreacted dye and salts.[4]

Equilibrate a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's

instructions.[4]

Load the reaction mixture onto the column.

Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will

elute in the void volume.[4]

For the highest purity, reversed-phase HPLC is the recommended method. It can separate the

labeled oligonucleotide from the unlabeled oligonucleotide and the free dye.[8][12]

Use a C18 reversed-phase column.
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Employ a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).

Monitor the elution at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye).

Collect the fraction corresponding to the dual-absorbance peak, which represents the

labeled oligonucleotide.

Characterization of the Labeled Oligonucleotide
The concentration of the labeled oligonucleotide can be determined by measuring the

absorbance at 260 nm (for the oligonucleotide) and 555 nm (for the AF 555 dye) using a

spectrophotometer.[13][14]

Concentration of Oligonucleotide (µM):(A260 - (A555 * CF)) / ε_oligo * Dilution Factor

Concentration of Dye (µM):A555 / ε_dye * Dilution Factor

Degree of Labeling (DOL):Concentration of Dye / Concentration of Oligonucleotide

Where:

A260 and A555 are the absorbances at 260 nm and 555 nm, respectively.

CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.08 for AF

555).

ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (sequence-

dependent).

ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 cm⁻¹M⁻¹).

Table 2: Spectral Properties of AF 555
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Property Value

Excitation Maximum 555 nm[15]

Emission Maximum 565 nm

Molar Extinction Coefficient (at 555 nm) ~150,000 cm⁻¹M⁻¹

Correction Factor (A260/A555) ~0.08

Troubleshooting
Table 3: Troubleshooting Guide
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Issue Possible Cause Recommended Solution

Low Labeling Efficiency
pH of the reaction buffer is too

low.

Verify the pH of the

conjugation buffer is between

8.3 and 8.5.[5]

AF 555 NHS ester has

hydrolyzed.

Prepare the AF 555 NHS ester

solution immediately before

use in anhydrous DMSO.[5]

Presence of primary amines in

the buffer.

Use a fresh, amine-free buffer.

Perform buffer exchange if

necessary.[5][9]

Insufficient molar excess of

dye.

Increase the molar excess of

the AF 555 NHS ester.[5]

Multiple Peaks in HPLC

Analysis
Incomplete reaction.

Increase the reaction time or

the molar excess of the dye.[5]

Hydrolysis of the NHS ester.

Ensure anhydrous conditions

when preparing the dye

solution.[5]

Presence of impurities in the

starting oligonucleotide.

Use highly purified starting

oligonucleotide.[5]

Low Recovery After

Purification

Loss of product during column

chromatography or

precipitation.

Optimize the purification

protocol to minimize sample

loss. Ensure proper

precipitation and pellet

handling.

Precipitation of the labeled

oligonucleotide.

Check the solubility of the

labeled product in the

purification buffers.

Visualizations
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Chemical Reaction Pathway

Amino-modified
Oligonucleotide (Oligo-NH2)

Tetrahedral Intermediate

Nucleophilic Attack
(pH 8.3-8.5)

AF 555 NHS Ester

AF 555-Labeled Oligonucleotide
(Stable Amide Bond)

NHS Leaving Group

N-hydroxysuccinimide
(Byproduct)

Click to download full resolution via product page

Caption: Reaction mechanism of AF 555 NHS ester with an amino-modified oligonucleotide.

Experimental Workflow

1. Prepare Amino-
modified Oligo Solution

3. Mix and Incubate
(1-4h at RT or overnight at 4°C)

2. Prepare Fresh
AF 555 NHS Ester Solution

4. Purify Labeled Oligo
(Ethanol Precipitation, Desalting, or HPLC)

5. Characterize Conjugate
(UV-Vis Spectroscopy)

6. AF 555-Labeled
Oligonucleotide

Click to download full resolution via product page

Caption: Workflow for labeling oligonucleotides with AF 555 NHS ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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